1-[2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine
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Description
1-[2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine, also known as MP-7, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The compound’s unique structure, incorporating both pyrazole and piperidine moieties, makes it an interesting candidate for drug development. Researchers have explored its potential as an anti-inflammatory, analgesic, vasodilator, and antidepressant agent. Additionally, it shows promise in cancer treatment, obesity management, and cytoprotection .
Antiviral and Antitubercular Activities
Heterocycles containing the 1,2,3-triazole moiety have demonstrated antiviral and antitubercular properties. This compound could be investigated further for its efficacy against viral infections and tuberculosis .
Anticancer Potential
Given the pharmacological profile of pyrazole derivatives, this compound may exhibit anticancer activity. Researchers could explore its effects on cancer cell lines and investigate potential mechanisms of action .
Antioxidant Properties
Hydrazones, a class of compounds to which this molecule belongs, often possess antioxidant properties. Investigating its ability to scavenge free radicals and protect cells from oxidative stress could be valuable .
Antiplatelet and Cardiovascular Effects
Hydrazones have been associated with cardiovascular benefits. Researchers might explore whether this compound affects platelet aggregation or has vasoprotective effects .
Neuroprotective Applications
Considering the antidepressant potential of pyrazole-containing compounds, studying its neuroprotective effects could be worthwhile. Researchers could investigate its impact on neuronal health and function .
properties
IUPAC Name |
2-(2-methoxyphenyl)-5-methyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-14-12-19(22-10-6-3-7-11-22)23-18(20-14)13-16(21-23)15-8-4-5-9-17(15)24-2/h4-5,8-9,12-13H,3,6-7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQRZMMCEYJVFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)N3CCCCC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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